molecular formula C17H20N2O2S B4878864 4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide

4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide

Cat. No. B4878864
M. Wt: 316.4 g/mol
InChI Key: LVXWQFALLLONRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide involves the inhibition of various enzymes and signaling pathways involved in the progression of diseases such as cancer and neurodegenerative disorders. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the induction of apoptosis in cancer cells. Additionally, it has been found to modulate the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a crucial role in the development of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and modulation of cell signaling pathways. It has been shown to reduce oxidative stress and inflammation in the brain, which are key factors in the development of neurodegenerative disorders. Additionally, it has been found to modulate the activity of various signaling pathways involved in cancer progression, leading to the inhibition of tumor growth and induction of apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide is its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as a therapeutic agent. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide. One of the major areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Other future directions include the development of novel formulations and delivery methods to improve the solubility and bioavailability of the compound in vivo.

Scientific Research Applications

4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-methyl-N-(4-methyl-2-oxochromen-7-yl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-11-5-7-19(8-6-11)17(22)18-13-3-4-14-12(2)9-16(20)21-15(14)10-13/h3-4,9-11H,5-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXWQFALLLONRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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